1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-
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Overview
Description
1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro- is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a naphthalenone core structure with a fluorophenyl group attached to it
Preparation Methods
The synthesis of 1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro- typically involves the reaction of 2-fluorobenzaldehyde with 1-tetralone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro- can be compared with other similar compounds such as:
Flunitrazepam: A benzodiazepine derivative with a fluorophenyl group.
2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Another compound with a fluorophenyl group. These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of 1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro- lies in its naphthalenone core and the specific arrangement of functional groups.
Properties
CAS No. |
66045-87-2 |
---|---|
Molecular Formula |
C17H13FO |
Molecular Weight |
252.28 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13FO/c18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)19/h1-8,11H,9-10H2 |
InChI Key |
SIVGEYSWRBQHKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2F)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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